
N-(3-chlorophenyl)-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with a structure similar to “N-(3-chlorophenyl)-3-methylbenzenesulfonamide” belong to the class of sulfonamides, which are organic sulfur compounds. Sulfonamides are known for their antibacterial properties and are used in a variety of drugs .
Molecular Structure Analysis
The molecular structure of similar compounds typically consists of a benzene ring attached to a sulfonamide group. The exact structure would depend on the positions of the chlorophenyl and methyl groups .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and depend on various factors. Some compounds might undergo reactions with other substances, leading to the formation of new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, similar compounds might exhibit properties like solubility in water, melting point, boiling point, etc .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research has shown that compounds structurally related to N-(3-chlorophenyl)-3-methylbenzenesulfonamide demonstrate antibacterial activity. For instance, a series of novel 4-chloro-2-mercaptobenzenesulfonamides synthesized from N-(benzenesulfonyl)cyanamide potassium salts were screened in vitro and exhibited promising activity against anaerobic Gram-positive bacteria strains (Sławiński et al., 2013).
Anticancer Effects
Dibenzenesulfonamides, with similar chemical structures to this compound, have been synthesized and evaluated for their anticancer effects. These compounds have shown potential as anticancer drug candidates, especially in inducing apoptosis and autophagy pathways in cancer cells, along with inhibiting tumor-associated human carbonic anhydrase isoenzymes (Gul et al., 2018).
Photooxidation Studies
A study on the photooxidation of compounds like N-(4-chlorophenyl)-benzenesulfonamide has revealed insights into the conversion of such compounds into nitroso- and nitro-products. This research provides valuable information on the chemical behavior of these compounds under specific conditions (Miller & Crosby, 1983).
Chemical Synthesis Applications
The compound has been utilized in various chemical syntheses. For instance, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been developed as chemoselective N-acylation reagents, demonstrating their utility in organic synthesis (Ebrahimi et al., 2015).
Antimycobacterial Agents
Sulfonamides with similar structures have been reported as effective antimycobacterial agents. For example, N-Benzyl-2,4-dinitrobenzenesulfonamide displayed higher potency in inhibiting Mycobacterium tuberculosis compared to some clinical agents (Malwal et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-10-4-2-7-13(8-10)18(16,17)15-12-6-3-5-11(14)9-12/h2-9,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCICCQPYBAYXDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

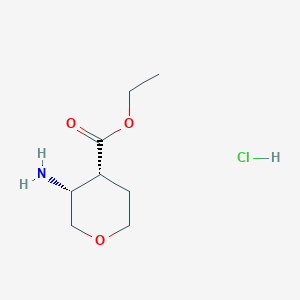
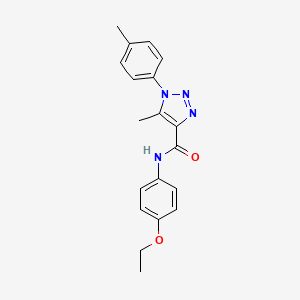

![N,N-Dimethyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-amine](/img/structure/B2876581.png)
![3-[2-[4-(Oxan-4-yl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2876585.png)
![5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2876586.png)

![3-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2876589.png)
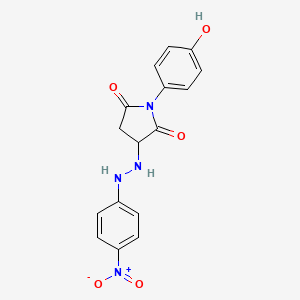

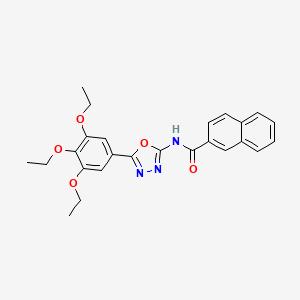
![6-acetyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2876593.png)
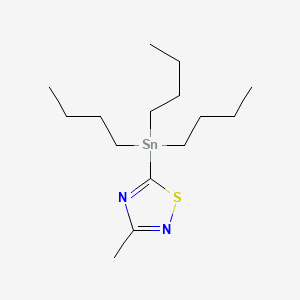
![4-fluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2876596.png)